2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide
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Description
Thiophene is a five-membered ring compound with the formula C4H4S . It is an essential heterocyclic compound with a variety of properties and applications . Isoxazole is another organic compound consisting of a five-membered ring that contains one oxygen atom, one nitrogen atom, and three carbon atoms. Your compound seems to be a derivative of these two, possibly synthesized for specific biological or chemical properties .
Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific information, it’s challenging to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the specific functional groups present in the molecule. Thiophene and isoxazole rings are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence these properties .Mechanism of Action
Target of Action
The compound contains a thiophene ring and an isoxazole ring. Compounds containing these structures have been found to exhibit a variety of biological activities . For example, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Isoxazole derivatives also have diverse biological activities.
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-6-12(10(2)19-9)15(18)16-8-11-7-13(20-17-11)14-4-3-5-21-14/h3-7H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGODBFXECAJRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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